An In-depth Technical Guide to 1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde
An In-depth Technical Guide to 1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in modern medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile scaffold for the development of a wide array of therapeutic agents. Pyrazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. At the heart of this chemical versatility lies the potential for substitution at various positions around the ring, enabling the fine-tuning of steric and electronic characteristics to optimize interactions with biological targets. This guide focuses on a specific, yet highly significant, member of this class: 1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde . With the Chemical Abstracts Service (CAS) number 154927-01-2 , this compound serves as a critical intermediate in the synthesis of more complex, biologically active molecules. Its aldehyde functionality at the 4-position provides a reactive handle for a multitude of chemical transformations, making it a valuable building block for drug discovery and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Below is a summary of the key properties of 1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde.
| Property | Value |
| CAS Number | 154927-01-2[1] |
| Molecular Formula | C₁₁H₁₀N₂O[1] |
| Molecular Weight | 186.21 g/mol [2] |
| Appearance | Light orange crystalline powder[2] |
| Storage Conditions | 0-8°C[2] |
Synthesis and Mechanistic Insights
The synthesis of 1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde is most commonly achieved through a two-step process, beginning with the formation of a hydrazone followed by cyclization and formylation via the Vilsmeier-Haack reaction. This classical reaction in organic chemistry is a powerful tool for the introduction of a formyl group onto an electron-rich aromatic or heterocyclic ring.
Part 1: Hydrazone Formation
Part 2: Vilsmeier-Haack Cyclization and Formylation
The Vilsmeier-Haack reagent, a complex of a substituted amide (typically N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃), is a key player in the synthesis of pyrazole-4-carbaldehydes.[5] The reaction proceeds through the formation of a highly electrophilic chloroiminium ion (the Vilsmeier reagent), which then acts as the formylating agent.
Experimental Protocol: A Representative Synthesis
The following is a representative, step-by-step protocol for the synthesis of a 1,5-disubstituted pyrazole-4-carbaldehyde, adapted from established methodologies for analogous compounds.[6][7]
Step 1: Synthesis of the Hydrazone Intermediate
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To a solution of the appropriate acetophenone (1 equivalent) in a suitable solvent such as methanol or ethanol, add a few drops of glacial acetic acid to act as a catalyst.
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Add the corresponding hydrazine (e.g., methylhydrazine for a 1-methyl substituent) (1 equivalent) to the solution.
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Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
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The precipitated hydrazone is then collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification.
Step 2: Vilsmeier-Haack Reaction
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In a fume hood, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) (2-3 equivalents) to ice-cold N,N-dimethylformamide (DMF) with constant stirring.
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To this freshly prepared reagent, add the hydrazone intermediate from Step 1 (1 equivalent) portion-wise, ensuring the temperature remains low.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80°C for several hours (the reaction progress should be monitored by TLC).
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Once the reaction is complete, carefully pour the mixture onto crushed ice.
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Neutralize the acidic solution with a base, such as sodium bicarbonate or sodium hydroxide, until the product precipitates.
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Collect the solid product by filtration, wash thoroughly with water, and dry.
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The crude 1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent.[6]
Caption: Synthetic workflow for 1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde.
Applications in Drug Discovery and Development
The true value of 1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde lies in its role as a versatile precursor for the synthesis of a multitude of biologically active compounds. The aldehyde group is readily transformed into a wide range of other functional groups and can participate in various condensation reactions to build more complex molecular architectures.
Anti-inflammatory and Analgesic Agents
A significant body of research has focused on the development of pyrazole-based compounds as anti-inflammatory and analgesic agents.[8][9] Many of these compounds exert their effects through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[10][11][12] The overproduction of prostaglandins by COX-2 is a hallmark of many inflammatory conditions. By inhibiting this enzyme, pyrazole derivatives can effectively reduce inflammation and pain. The core pyrazole scaffold of 1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde is a key feature in many known COX-2 inhibitors. The aldehyde functionality allows for the facile introduction of various side chains and heterocyclic rings, which can enhance the potency and selectivity for COX-2 over the constitutive COX-1 isoform, thereby reducing the risk of gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Sources
- 1. 1-METHYL-5-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE | CAS 154927-01-2 [matrix-fine-chemicals.com]
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- 3. ias.ac.in [ias.ac.in]
- 4. orgchemres.org [orgchemres.org]
- 5. asianpubs.org [asianpubs.org]
- 6. jpsionline.com [jpsionline.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. sciencescholar.us [sciencescholar.us]
- 9. mdpi.com [mdpi.com]
- 10. Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]
- 11. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
